5-Bromo-3-(bromomethyl)benzofuran
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Overview
Description
5-Bromo-3-(bromomethyl)benzofuran: is an organic compound with the molecular formula C9H6Br2O and a molecular weight of 289.95 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of two bromine atoms, one attached to the benzene ring and the other to the methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(bromomethyl)benzofuran typically involves the bromination of 3-methylbenzofuran. The process can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to control temperature and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-3-(bromomethyl)benzofuran can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-methylbenzofuran.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzofuran derivatives.
- Oxidation reactions produce benzofuran carboxylic acids or ketones.
- Reduction reactions result in the formation of 3-methylbenzofuran .
Scientific Research Applications
Chemistry: 5-Bromo-3-(bromomethyl)benzofuran is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and resins with unique properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)benzofuran is primarily related to its ability to interact with biological targets through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to bind to specific molecular targets, such as proteins or nucleic acids, thereby exerting its biological effects .
Comparison with Similar Compounds
- 5-Bromo-6-bromomethyl-1,3-benzodioxole
- 2-(Bromoacetyl)benzofuran
- 5-Bromo-2-methylbenzofuran
Comparison: Compared to other similar compounds, 5-Bromo-3-(bromomethyl)benzofuran is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of two bromine atoms enhances its reactivity in substitution reactions, allowing for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
5-bromo-3-(bromomethyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEKQLZLNIZZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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